molecular formula C12H12F3N B12836624 3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine

3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine

Cat. No.: B12836624
M. Wt: 227.22 g/mol
InChI Key: ZLFRPMHJVVIOIV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)tricyclo[62102,7]undeca-2(7),3,5-trien-9-amine is a complex organic compound characterized by its unique tricyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as p-benzoquinone, to form the tricyclic core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tricyclic ketones, while reduction can produce tricyclic alcohols .

Scientific Research Applications

3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .

Properties

Molecular Formula

C12H12F3N

Molecular Weight

227.22 g/mol

IUPAC Name

3-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine

InChI

InChI=1S/C12H12F3N/c13-12(14,15)9-3-1-2-7-8-4-6(11(7)9)5-10(8)16/h1-3,6,8,10H,4-5,16H2

InChI Key

ZLFRPMHJVVIOIV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3=C2C(=CC=C3)C(F)(F)F)N

Origin of Product

United States

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